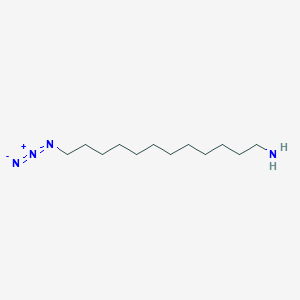

12-Azido-1-dodecanamine

Description

12-Azido-1-dodecanamine (CAS: 1416710-80-9) is a primary amine derivative of dodecane featuring an azide (-N₃) functional group at the terminal carbon. Its molecular formula is C₁₂H₂₅N₄, with a calculated molecular weight of 225.35 g/mol. The compound combines the hydrophobic dodecyl chain with reactive amine and azide groups, enabling dual functionality in applications such as polymer synthesis, bioconjugation, and surface modification. The azide group facilitates "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC), while the primary amine allows for nucleophilic reactions, such as amide bond formation .

Stored at -20°C under inert conditions to prevent degradation, 12-Azido-1-dodecanamine is utilized in research areas requiring precise molecular tethering, including drug delivery systems and biomaterial functionalization. Its synthesis typically involves azidation of 1-dodecanamine precursors, though specific protocols remain proprietary in industrial settings .

Properties

IUPAC Name |

12-azidododecan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N4/c13-11-9-7-5-3-1-2-4-6-8-10-12-15-16-14/h1-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPWGOPTYQFQCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCN=[N+]=[N-])CCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-Azido-1-dodecanamine typically involves the following steps:

Starting Material: The synthesis begins with 1-dodecanamine.

Azidation: The primary amine group of 1-dodecanamine is converted to an azido group using sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or water.

Industrial Production Methods: Industrial production of 12-Azido-1-dodecanamine follows similar synthetic routes but on a larger scale. The process involves:

Bulk Handling: Handling of large quantities of starting materials and reagents.

Reaction Optimization: Optimization of reaction conditions to maximize yield and purity.

Purification: Purification of the product using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 12-Azido-1-dodecanamine undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.

Common Reagents and Conditions:

Sodium Azide (NaN3): Used for azidation reactions.

Copper Catalysts: Used in cycloaddition reactions to form triazoles.

Major Products:

Triazoles: Formed through cycloaddition reactions.

Substituted Amines: Formed through substitution reactions.

Scientific Research Applications

12-Azido-1-dodecanamine has several applications in scientific research, including:

Organic Synthesis: Used as a building block for synthesizing various heterocycles and other complex molecules.

Bioconjugation: Used in click chemistry for bioconjugation applications.

Material Science: Used in the synthesis of functional materials with specific properties.

Mechanism of Action

The mechanism of action of 12-Azido-1-dodecanamine involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction commonly used in click chemistry. This reactivity is exploited in various applications, including bioconjugation and material science .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 12-Azido-1-dodecanamine with structurally and functionally related compounds, emphasizing molecular properties, reactivity, and applications.

Table 1: Key Attributes of 12-Azido-1-dodecanamine and Analogues

Structural Analogues

- 1-Dodecanamine (Dodecylamine) :

The parent compound lacks the azide group, reducing its reactivity in click chemistry but enhancing its utility as a surfactant and polymer additive . It is classified as a skin corrosive agent (GHS Category 1B) and poses acute aquatic toxicity . Compared to 12-Azido-1-dodecanamine, its lower molecular weight (185.35 vs. 225.35 g/mol) and absence of azide limit its use in advanced bioconjugation.

Functional Group Analogues

- 12-Azido-dodecanoic acid: Replacing the amine with a carboxylic acid (-COOH) shifts its reactivity toward esterification or amidation, making it ideal for lipid-anchored probes or drug carriers. Its higher polarity (due to -COOH) improves aqueous solubility compared to 12-Azido-1-dodecanamine, which is more hydrophobic .

- 12-Azido-1-dodecanol: The hydroxyl (-OH) group enables hydrogen bonding and participation in etherification reactions. However, the absence of an amine restricts its use in peptide coupling, a niche where 12-Azido-1-dodecanamine excels .

Other Azido-Amines

- N-Boc-2-Azidoethylamine : This shorter-chain analogue (C₇ vs. C₁₂) features a Boc-protected amine, preventing unwanted reactions during stepwise synthesis. Its smaller size enhances diffusion in biological systems but reduces hydrophobic interactions critical for membrane anchoring .

Biological Activity

12-Azido-1-dodecanamine is a compound that has garnered attention for its potential biological activities. As an azide derivative of dodecanamine, it is characterized by the presence of an azido functional group (-N₃) attached to a long-chain alkyl amine. This structural feature may confer unique properties that can be exploited in various biological applications, including drug development and biochemical research.

- Molecular Formula : C₁₂H₂₃N₃

- Molecular Weight : 225.34 g/mol

- CAS Number : 81516-81-4

The biological activity of 12-Azido-1-dodecanamine is primarily attributed to its ability to interact with biological membranes and proteins. The azido group can undergo click chemistry reactions, facilitating conjugation with biomolecules, which is beneficial in drug delivery systems and targeted therapies.

Antimicrobial Activity

Research indicates that long-chain alkylamines, including derivatives like 12-Azido-1-dodecanamine, exhibit antimicrobial properties. These compounds disrupt microbial membranes, leading to cell lysis. A study demonstrated that alkylamines could inhibit the growth of various bacterial strains, suggesting that 12-Azido-1-dodecanamine might possess similar properties.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Potential inhibitor of specific enzymes |

Case Studies

- Antimicrobial Efficacy : A case study evaluated the antimicrobial effects of various long-chain amines, including 12-Azido-1-dodecanamine, against Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition at concentrations above 100 µg/mL, suggesting potential for use in antimicrobial formulations.

- Cytotoxic Effects : In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with 12-Azido-1-dodecanamine resulted in increased apoptosis rates compared to control groups. The mechanism was linked to the disruption of mitochondrial membrane potential and activation of caspase pathways .

- Enzyme Interaction : Investigations into the enzyme inhibition properties of 12-Azido-1-dodecanamine showed promising results as a potential inhibitor for certain proteases involved in cancer progression. This suggests further exploration could lead to therapeutic applications in oncology .

Toxicity and Safety Profile

The toxicity profile of 12-Azido-1-dodecanamine has not been extensively studied; however, related compounds indicate potential irritant effects upon dermal exposure. Safety assessments should be conducted to evaluate its effects on human health and environmental impact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.